2-(3-fluorophenoxy)-2-methylPropanoic acid
Overview
Description
2-(3-fluorophenoxy)-2-methylPropanoic acid is an organic compound with the molecular formula C10H11FO3 It is a fluorinated derivative of phenoxypropanoic acid, characterized by the presence of a fluorine atom on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluorophenoxy)-2-methylPropanoic acid typically involves the reaction of 3-fluorophenol with 2-bromo-2-methylpropanoic acid in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the bromoalkane, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-(3-fluorophenoxy)-2-methylPropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenoxypropanoic acids.
Scientific Research Applications
2-(3-fluorophenoxy)-2-methylPropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-fluorophenoxy)-2-methylPropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, potentially leading to more effective inhibition or activation of the target. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-fluorophenoxy)-2-methylPropanoic acid
- 2-(3-chlorophenoxy)-2-methylPropanoic acid
- 2-(3-bromophenoxy)-2-methylPropanoic acid
Uniqueness
2-(3-fluorophenoxy)-2-methylPropanoic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(3-fluorophenoxy)-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-10(2,9(12)13)14-8-5-3-4-7(11)6-8/h3-6H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHXSYGZWLWWFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC(=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624119 | |
Record name | 2-(3-Fluorophenoxy)-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
605680-36-2 | |
Record name | 2-(3-Fluorophenoxy)-2-methylpropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=605680-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Fluorophenoxy)-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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